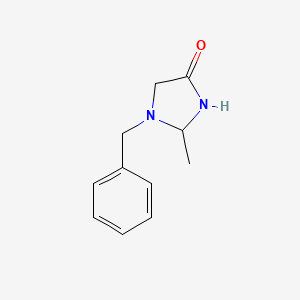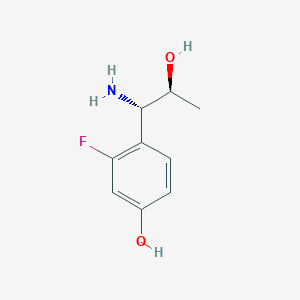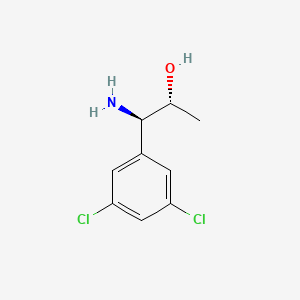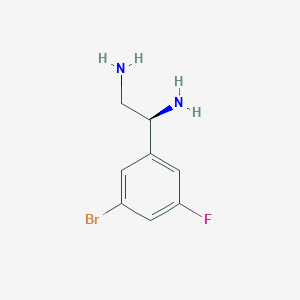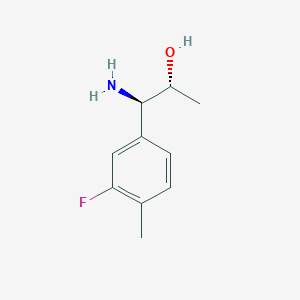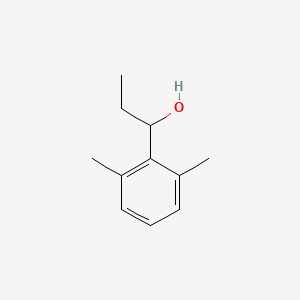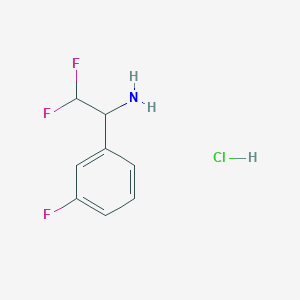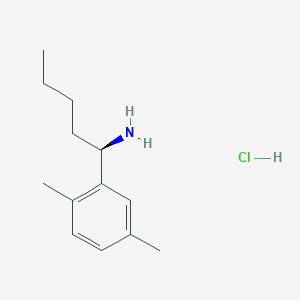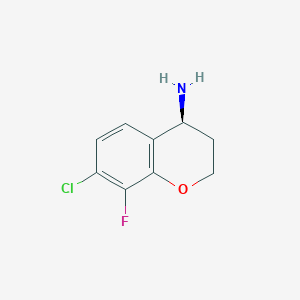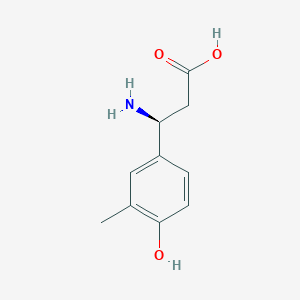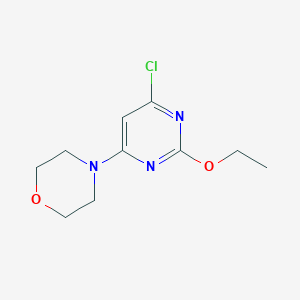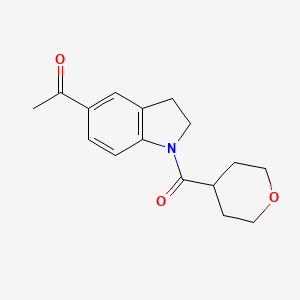
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves several steps. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with a Grignard reagent in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then gradually warmed to room temperature, followed by extraction and purification to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydropyran moiety but lacks the indolin-5-yl group, making it less complex and potentially less versatile in synthetic applications.
4-Acetyltetrahydro-2H-pyran: Similar to the previous compound, it contains the tetrahydropyran ring but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its combination of the indolin-5-yl and tetrahydropyran moieties, which confer distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethanone |
InChI |
InChI=1S/C16H19NO3/c1-11(18)13-2-3-15-14(10-13)4-7-17(15)16(19)12-5-8-20-9-6-12/h2-3,10,12H,4-9H2,1H3 |
InChI Key |
NDSUZDWXMDIQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


